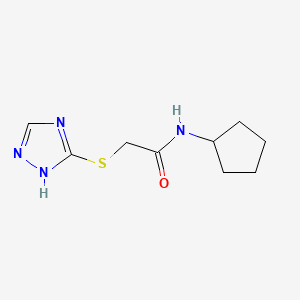![molecular formula C14H14N2O2S B5855723 N-[4-(acetylamino)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5855723.png)
N-[4-(acetylamino)-2-methylphenyl]-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(acetylamino)-2-methylphenyl]-2-thiophenecarboxamide, commonly known as TAK-659, is a novel and potent inhibitor of Bruton's tyrosine kinase (BTK). BTK is an enzyme that plays a crucial role in the signaling pathway of B cells, which are an important component of the immune system. Inhibition of BTK has been shown to be effective in the treatment of various B cell-related diseases, including lymphoma and autoimmune disorders. TAK-659 has emerged as a promising therapeutic agent for these diseases due to its high potency and favorable pharmacokinetic properties.
Mécanisme D'action
TAK-659 exerts its pharmacological effects by binding to the active site of N-[4-(acetylamino)-2-methylphenyl]-2-thiophenecarboxamide and inhibiting its enzymatic activity. N-[4-(acetylamino)-2-methylphenyl]-2-thiophenecarboxamide is a key mediator of B cell receptor signaling, which is essential for B cell activation and survival. Inhibition of N-[4-(acetylamino)-2-methylphenyl]-2-thiophenecarboxamide by TAK-659 leads to the suppression of downstream signaling pathways, including the PI3K/Akt and NF-κB pathways, which are involved in B cell proliferation and survival. This results in the induction of apoptosis and the inhibition of tumor growth in preclinical models.
Biochemical and Physiological Effects:
TAK-659 has been shown to have favorable pharmacokinetic properties, including good oral bioavailability, high plasma exposure, and a long half-life. TAK-659 is metabolized primarily by CYP3A4 and is excreted in the feces and urine. TAK-659 has been well-tolerated in preclinical studies, with no significant adverse effects observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages for use in laboratory experiments, including its high potency, favorable pharmacokinetic properties, and well-established synthesis method. However, TAK-659 is a relatively new compound, and its safety and efficacy in humans have not been fully established. Further studies are needed to evaluate the potential toxicities and adverse effects of TAK-659, as well as its efficacy in clinical trials.
Orientations Futures
There are several potential future directions for research on TAK-659. One area of interest is the development of combination therapies that include TAK-659 and other anti-cancer agents, such as rituximab, to enhance their efficacy in the treatment of lymphoma. Another area of interest is the evaluation of TAK-659 in other B cell-related diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to elucidate the mechanisms of action of TAK-659 and to identify potential biomarkers that can predict its efficacy and toxicity in patients.
Méthodes De Synthèse
The synthesis of TAK-659 involves a multi-step process that begins with the reaction of 2-chloro-4-nitroaniline with 2-methylthiophene-3-carboxylic acid to form an intermediate product. This intermediate is then subjected to a series of reactions involving acetylation, reduction, and cyclization to yield the final product, TAK-659. The synthesis of TAK-659 has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
TAK-659 has been extensively studied in preclinical models of B cell-related diseases, including lymphoma and autoimmune disorders. In these studies, TAK-659 has been shown to inhibit N-[4-(acetylamino)-2-methylphenyl]-2-thiophenecarboxamide activity and downstream signaling pathways, leading to the suppression of B cell proliferation and survival. TAK-659 has also been shown to enhance the activity of other anti-cancer agents, such as rituximab, in lymphoma models. These findings suggest that TAK-659 may have potential as a monotherapy or combination therapy for the treatment of B cell-related diseases.
Propriétés
IUPAC Name |
N-(4-acetamido-2-methylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-9-8-11(15-10(2)17)5-6-12(9)16-14(18)13-4-3-7-19-13/h3-8H,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYDUYZPJKHBBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamido-2-methylphenyl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5855647.png)
![N-isopropyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5855650.png)
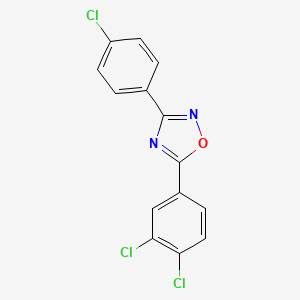
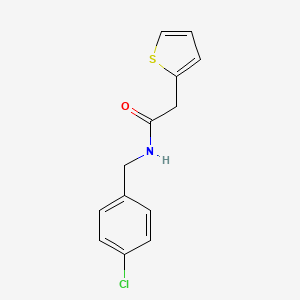
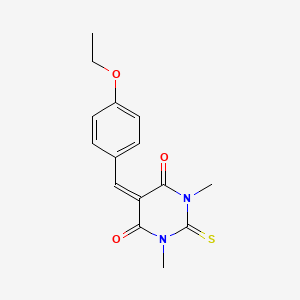
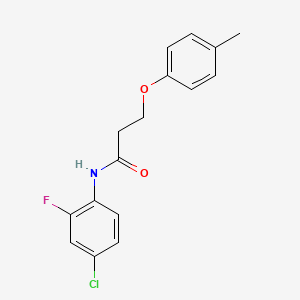
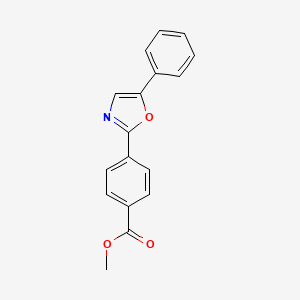
![3-[5-(4-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5855684.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B5855688.png)
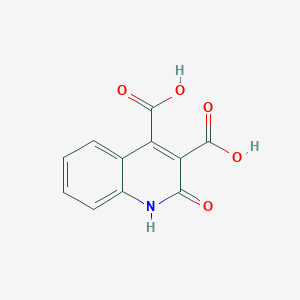
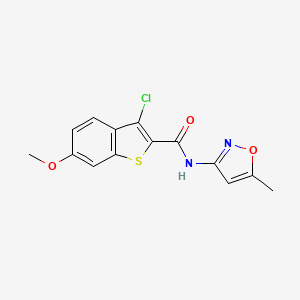
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5855697.png)
![methyl [4-(1-pyrrolidinylsulfonyl)phenoxy]acetate](/img/structure/B5855701.png)
